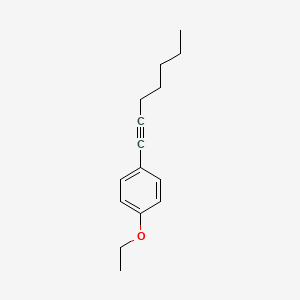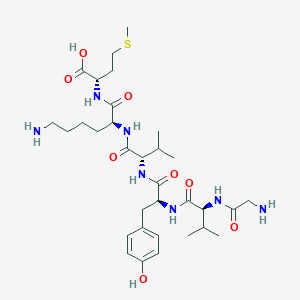
Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glicil-L-valil-L-tirosil-L-valil-L-lisil-L-metionina es un hexapéptido compuesto por seis aminoácidos: glicina, valina, tirosina, valina, lisina y metionina. Los péptidos como este a menudo se estudian por sus posibles actividades biológicas y aplicaciones en diversos campos, incluida la medicina y la bioquímica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Glicil-L-valil-L-tirosil-L-valil-L-lisil-L-metionina típicamente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:
Acoplamiento: Cada aminoácido se activa y se acopla a la cadena en crecimiento.
Desprotección: Se eliminan los grupos protectores temporales en los aminoácidos para permitir el siguiente paso de acoplamiento.
Escisión: El péptido completo se escinde de la resina y se purifica.
Métodos de producción industrial
La producción industrial de péptidos como Glicil-L-valil-L-tirosil-L-valil-L-lisil-L-metionina a menudo involucra sintetizadores de péptidos automatizados que pueden manejar la síntesis a gran escala. Estas máquinas siguen protocolos SPPS similares pero están optimizadas para la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
Glicil-L-valil-L-tirosil-L-valil-L-lisil-L-metionina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los residuos de metionina pueden oxidarse a metionina sulfóxido.
Reducción: Los puentes disulfuro, si están presentes, pueden reducirse a tioles libres.
Sustitución: Los grupos amino pueden participar en reacciones de sustitución con varios reactivos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Ditiotreitol (DTT) u otros agentes reductores.
Sustitución: Ésteres de N-hidroxisuccinimida (NHS) para el acoplamiento de aminas.
Productos principales
Los productos principales de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de la metionina da como resultado metionina sulfóxido, mientras que la reducción de los puentes disulfuro produce tioles libres.
Aplicaciones Científicas De Investigación
Glicil-L-valil-L-tirosil-L-valil-L-lisil-L-metionina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la síntesis y las reacciones de péptidos.
Biología: Investigado por sus posibles actividades biológicas, como la inhibición enzimática o la unión al receptor.
Medicina: Explorado para aplicaciones terapéuticas, incluyendo como posible candidato a fármaco.
Industria: Utilizado en el desarrollo de materiales y productos basados en péptidos.
Mecanismo De Acción
El mecanismo de acción de Glicil-L-valil-L-tirosil-L-valil-L-lisil-L-metionina depende de su objetivo biológico específico. Los péptidos pueden interactuar con enzimas, receptores u otras proteínas, lo que lleva a diversos efectos biológicos. Los objetivos moleculares y las vías involucradas a menudo se estudian utilizando técnicas como el acoplamiento molecular y los ensayos bioquímicos.
Comparación Con Compuestos Similares
Compuestos similares
Glicil-L-valil-L-seril-L-prolil-L-lisil-L-leucina: Otro hexapéptido con una estructura similar pero diferente composición de aminoácidos.
Acetil tetrapéptido-15: Un péptido sintético utilizado en formulaciones para el cuidado de la piel.
Singularidad
Glicil-L-valil-L-tirosil-L-valil-L-lisil-L-metionina es única debido a su secuencia específica de aminoácidos, que confiere propiedades biológicas distintas y posibles aplicaciones. Su combinación de residuos hidrofóbicos e hidrofílicos permite diversas interacciones con moléculas biológicas.
Propiedades
Número CAS |
193332-74-0 |
|---|---|
Fórmula molecular |
C32H53N7O8S |
Peso molecular |
695.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C32H53N7O8S/c1-18(2)26(38-25(41)17-34)30(44)37-24(16-20-9-11-21(40)12-10-20)29(43)39-27(19(3)4)31(45)35-22(8-6-7-14-33)28(42)36-23(32(46)47)13-15-48-5/h9-12,18-19,22-24,26-27,40H,6-8,13-17,33-34H2,1-5H3,(H,35,45)(H,36,42)(H,37,44)(H,38,41)(H,39,43)(H,46,47)/t22-,23-,24-,26-,27-/m0/s1 |
Clave InChI |
XGAFBLITHUUZSD-SNQOQQGOSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CN |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


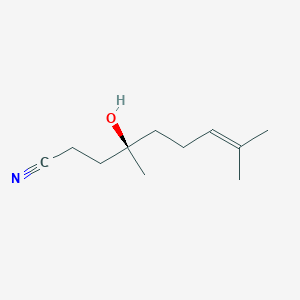

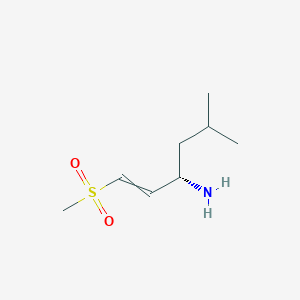
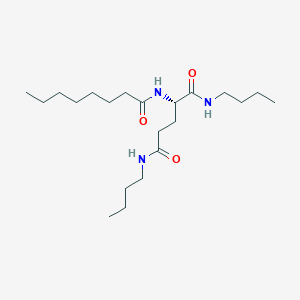



![Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B12567336.png)
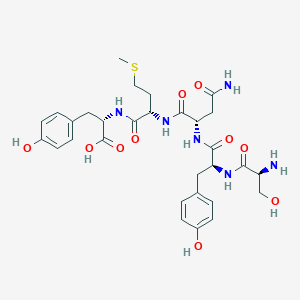

![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)-](/img/structure/B12567346.png)
![Tris[3,5-bis(trifluoromethyl)phenyl]borane](/img/structure/B12567349.png)
![N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12567350.png)
